Methyl 2-propylisonicotinate
Description
Methyl 2-propylisonicotinate is an organic compound belonging to the class of nicotinates It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol and the 2-position of the pyridine ring is substituted with a propyl group
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-propylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-4-9-7-8(5-6-11-9)10(12)13-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
OFRVBOAKBNDKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-propylisonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Isonicotinic acid+MethanolAcid catalystMethyl isonicotinate
To introduce the propyl group at the 2-position, a Friedel-Crafts alkylation reaction can be employed. This involves the reaction of methyl isonicotinate with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts can enhance the yield and purity of the final product. Additionally, solvent recovery and recycling can be implemented to reduce waste and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Propylisonicotinic acid.
Reduction: Methyl 2-propylisonicotinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-propylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-propylisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid, which can then interact with biological receptors or enzymes. The propyl group at the 2-position may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Methyl isonicotinate: Similar to Methyl 2-propylisonicotinate but without the propyl substitution.
Ethyl nicotinate: An ethyl ester of nicotinic acid, used in similar applications as Methyl nicotinate.
Uniqueness
This compound is unique due to the presence of the propyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 2-propylisonicotinate, and how can purity and structural integrity be validated?
- Methodological Answer : this compound is typically synthesized via esterification of 2-propylisonicotinic acid using methanol under acid catalysis. Key steps include refluxing with a dehydrating agent (e.g., H₂SO₄) and purification via distillation or column chromatography. Structural validation requires - and -NMR to confirm ester formation and substituent positioning. Purity is assessed using HPLC (≥95% purity threshold) or GC-MS, with melting point corroboration if crystalline . For reproducibility, experimental details (reagent ratios, reaction time, temperature) must align with literature protocols, and known compounds should cite prior synthetic routes .
Q. Which analytical techniques are critical for characterizing physicochemical properties of this compound?
- Methodological Answer : Essential techniques include:
- Spectroscopy : FT-IR for functional group identification (C=O stretch at ~1700 cm⁻¹), NMR for structural elucidation.
- Chromatography : HPLC for purity, retention time comparison against standards.
- Thermal Analysis : DSC/TGA to assess melting point and thermal stability.
- Solubility : LogP determination via shake-flask method to evaluate lipophilicity .
Ensure numerical precision aligns with instrument resolution (e.g., report NMR shifts to two decimal places) .
Q. What are the key physicochemical properties influencing this compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : Critical properties include:
- Lipophilicity (LogP) : Impacts membrane permeability; measured via octanol-water partitioning.
- pKa : Determines ionization state under physiological conditions (e.g., potentiometric titration).
- Stability : Hydrolytic susceptibility under acidic/basic conditions (tested via accelerated stability studies).
Data must be statistically validated (e.g., mean ± SD from triplicate experiments) and contextualized against similar esters .
Advanced Research Questions
Q. How can researchers optimize reaction yields of this compound while minimizing side products?
- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables (catalyst concentration, temperature, solvent polarity). For example, a central composite design can identify optimal conditions. Monitor side products (e.g., transesterification byproducts) via LC-MS and adjust reaction kinetics (e.g., lower temperature with Lewis acid catalysts). Report yield improvements with statistical significance (p < 0.05) and confidence intervals .
Q. How should discrepancies in reported bioactivity data for this compound be resolved?
- Methodological Answer : Conduct a systematic review using PICOT-like framing:
- Population : Target enzymes/cell lines.
- Intervention : Compound concentration ranges.
- Comparison : Positive/negative controls (e.g., IC₅₀ values for reference inhibitors).
- Outcome : Bioactivity metrics (e.g., inhibition %).
- Time : Exposure duration.
Analyze variability sources (e.g., assay conditions, solvent DMSO% differences) and validate findings via orthogonal assays (e.g., SPR vs. enzymatic assays) .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (AMBER/GROMACS) to model binding modes. Validate predictions with SAR studies—e.g., modifying the propyl chain length to assess affinity changes. Use QSAR models to correlate physicochemical descriptors (LogP, polar surface area) with activity. Ensure force field parameters match the compound’s electronic profile .
Q. How does this compound’s stability vary under different storage conditions, and what degradation pathways dominate?
- Methodological Answer : Perform accelerated stability testing (ICH guidelines):
- Conditions : 40°C/75% RH (thermal), UV light (photolytic), pH 1–9 (hydrolytic).
- Analysis : Track degradation via UPLC-UV/MS, identifying major impurities (e.g., hydrolysis to 2-propylisonicotinic acid). Use Arrhenius kinetics to extrapolate shelf life. Report degradation products with structural characterization (NMR/MS) and toxicity screening .
Methodological Standards and Best Practices
- Data Reporting : Follow Beilstein Journal guidelines: report ≤5 compounds in the main text, with extended datasets in supplementary materials .
- Statistical Rigor : Define significance thresholds (e.g., p < 0.05) and justify precision (e.g., IC₅₀ values rounded to one decimal) .
- Ethical Compliance : Disclose conflicts of interest and validate bioactivity data with peer-reviewed references .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
